2-(4,4-Dimethyloxolan-2-yl)acetic acid
Description
2-(4,4-Dimethyloxolan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 2-position. Its molecular weight is reported as 242.30 g/mol, with a purity of 95% (CAS data) . The compound’s structure combines a lipophilic dimethyl-substituted oxolane ring with a polar carboxylic acid group, making it a versatile candidate for applications in organic synthesis and pharmaceutical intermediates. The dimethyl groups likely enhance steric bulk and lipophilicity compared to unsubstituted analogs.
Properties
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-6(11-5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQXVXDKFUAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxolan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyloxolane with acetic acid under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the oxolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-(4,4-Dimethyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The oxolane ring and the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings
- Crystallography : The indole derivative forms supramolecular chains via N–H⋯O and O–H⋯N bonds, a feature less likely in the dimethyl-substituted oxolane compound due to steric constraints .
- Biological Activity : Indole-acetic acid derivatives exhibit antimicrobial and anti-inflammatory properties, whereas oxolane-based analogs are unexplored in this context .
Biological Activity
2-(4,4-Dimethyloxolan-2-yl)acetic acid, also known by its chemical structure and identifiers, has gained attention in recent years due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄O₃
- CAS Number : 2095410-08-3
- Molecular Weight : 158.18 g/mol
The compound features a dimethyloxolane ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin (10) |
| Escherichia coli | 64 | Amoxicillin (20) |
| Streptococcus mutans | 16 | Penicillin (5) |
These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Statistical analysis showed significant differences in cell viability at concentrations above 25 µM (p < 0.01).
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets involved in cellular processes. The compound may modulate pathways related to inflammation and cell growth by inhibiting key enzymes or signaling molecules.
- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation-related cellular damage.
- Cell Cycle Regulation : Evidence suggests that it can induce cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation.
Research Applications
The promising biological activities of this compound position it as a candidate for further research in:
- Pharmaceutical Development : Its potential as an antimicrobial or anticancer agent could lead to new therapeutic drugs.
- Biological Studies : Understanding its mechanisms can provide insights into cellular processes and disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
